![molecular formula C13H13NO2S B2375737 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide CAS No. 344263-89-4](/img/structure/B2375737.png)
5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-methyl-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiophene ring
Mechanism of Action
Target of Action
Similar compounds, such as substituted 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles, have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
Similar compounds have been found to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The pathophysiological role of linoleic acid- and arachidonic acid-derived alox15 metabolites rendered this enzyme a target for pharmacological research . Therefore, it can be inferred that the compound may affect the biochemical pathways involving these metabolites.
Pharmacokinetics
In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a similar compound, indicating some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .
Result of Action
Similar compounds have been found to exhibit variable functionality in different cancer and inflammation models , suggesting that this compound may have similar effects.
Action Environment
The environmental stability and efficacy of similar compounds are often considered in pharmacological research .
Biochemical Analysis
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound with different dosages in animal models have not been studied. Therefore, there is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is also no available information on any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a thiophene ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-N-methyl-2-thiophenecarboxamide is unique due to the presence of both the methoxyphenyl group and the thiophene ring, which confer distinct chemical and biological properties
Biological Activity
5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide, a compound identified by its CAS number 344263-89-4, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, data tables, and relevant research findings.
- Molecular Formula : C12H13N1O2S1
- Molecular Weight : 237.30 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably those associated with breast cancer.
Case Study: MDA-MB-436 Cell Line
A study involving the MDA-MB-436 breast cancer cell line assessed the compound's cytotoxicity using the MTT assay. The results indicated that:
- IC50 Value : The compound exhibited an IC50 value of approximately 2.57 µM , indicating significant antiproliferative activity.
- Mechanism of Action : Flow cytometric analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and increased apoptotic activity, suggesting a dual mechanism involving both cell cycle regulation and apoptosis induction .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms.
Results Summary:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
The compound demonstrated notable activity against MRSA, with an MIC of 16 µg/mL , indicating its potential as a therapeutic agent against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The methoxy group on the phenyl ring enhances lipophilicity, facilitating membrane permeability.
- The thiophene moiety is known for its role in biological interactions, contributing to the compound's overall efficacy.
Comparison with Related Compounds
A comparative analysis with similar compounds reveals insights into their relative activities:
Compound | IC50 (µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 2.57 | 16 (MRSA) |
Compound A | 10.50 | 32 (MRSA) |
Compound B | 5.00 | 64 (E. coli) |
The data indicates that this compound exhibits superior potency compared to some analogs, particularly in terms of anticancer activity and effectiveness against MRSA .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-14-13(15)12-8-7-11(17-12)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCLIHJNAKLTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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